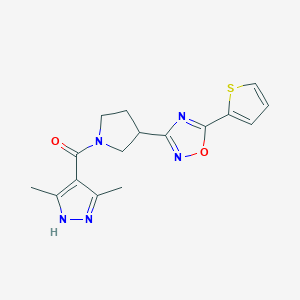

(3,5-dimethyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Description

The compound "(3,5-dimethyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone" is a heterocyclic molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole-thiophene moiety and a 3,5-dimethylpyrazole group linked via a methanone bridge.

Properties

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-9-13(10(2)19-18-9)16(22)21-6-5-11(8-21)14-17-15(23-20-14)12-4-3-7-24-12/h3-4,7,11H,5-6,8H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJUVJGODPSZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,5-dimethyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its molecular properties, biological activities, and relevant case studies, emphasizing its therapeutic implications.

Molecular Properties

The molecular formula of the compound is , with a molecular weight of 314.4 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and an oxadiazole unit, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N4OS |

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone |

| InChI Key | VPJGKZZBIYJQPH-UHFFFAOYSA-N |

Antioxidant and Anti-inflammatory Properties

Research indicates that derivatives of pyrazole exhibit significant antioxidant and anti-inflammatory activities. For instance, molecular docking studies have shown that compounds similar to the one can effectively inhibit pro-inflammatory pathways and reduce oxidative stress markers in vitro .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies have demonstrated that pyrazole derivatives possess notable activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

COX Inhibition

Another significant area of research is the inhibition of cyclooxygenase (COX) enzymes. Compounds structurally related to the target molecule have shown selective inhibition of COX-II with IC50 values comparable to established NSAIDs like Celecoxib . This suggests potential applications in treating inflammatory conditions.

Study on Pyrazole Derivatives

A study focusing on a series of pyrazole derivatives reported that modifications to the pyrazole ring significantly enhanced their anti-inflammatory effects. One derivative exhibited an IC50 value of 0.52 μM against COX-II, demonstrating superior potency compared to traditional inhibitors .

Synthesis and Screening

Another research effort synthesized various pyrazole-based compounds and screened them for biological activity. The findings indicated that some derivatives had promising antibacterial properties against resistant strains of bacteria .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrazole and oxadiazole derivatives. For instance, the synthesis may include the reaction of 3,5-dimethylpyrazole with thiophene derivatives and subsequent coupling with pyrrolidine to form the final product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

- Cytotoxicity Studies : Compounds similar to (3,5-dimethyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives exhibited IC50 values in the low micromolar range against glioma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | C6 Glioma | 5.13 |

| Compound B | L929 (Healthy) | >100 |

| This compound | TBD | TBD |

Enzyme Inhibition

The structural features of this compound suggest potential interactions with key enzymes involved in cancer progression and metabolic processes. For instance:

- Alkaline Phosphatase Inhibition : Case studies have indicated that pyrazole derivatives can inhibit alkaline phosphatase activity, which is crucial for various physiological functions .

Antimicrobial Activity

Research has also explored the antimicrobial properties of pyrazole derivatives. The compound has been tested against various bacterial strains and has shown promising results as a potential antimicrobial agent .

Agricultural Applications

The compound's structure suggests it may serve as a lead for developing new pesticides or herbicides. Pyrazole and oxadiazole moieties are known for their pesticidal activities:

- Pesticidal Activity : Compounds containing these functional groups have been investigated for their ability to control pests while minimizing toxicity to non-target organisms .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticancer Mechanism : A study demonstrated that related pyrazole compounds induced apoptosis in cancer cells by disrupting cell cycle progression at specific phases (G0/G1 and S phases), suggesting that similar mechanisms may be applicable to this compound .

- Pesticide Development : Research focusing on structure-based design has led to the identification of new lead compounds with enhanced activity against agricultural pests while maintaining low toxicity profiles .

Chemical Reactions Analysis

Pyrazole Ring Formation

The 3,5-dimethylpyrazole moiety is typically synthesized via:

-

Cyclocondensation : Reaction of a diketone (e.g., 2,4-pentanedione) with hydrazine derivatives under acidic or basic conditions .

-

Substitution : Introduction of methyl groups via alkylation or Friedel-Crafts methylation .

Oxadiazole Ring Formation

The oxadiazole fragment is synthesized through:

-

Amidoxime cyclization : Reaction of amidoximes (e.g., from nitriles and hydroxylamine) with carbonyl compounds (e.g., ketones) under acidic conditions .

-

Substitution : Thiophenyl groups are introduced via nucleophilic aromatic substitution or coupling reactions.

Pyrrolidine Ring Formation

The pyrrolidine ring is formed via:

-

Cyclization : Reaction of amines with carbonyl compounds (e.g., ketones) under basic conditions to form imine intermediates, followed by reduction or ring closure .

-

Coupling : Subsequent functionalization with oxadiazole moieties via amide bond formation or alkylation.

Nucleophilic Substitution

The oxadiazole’s electron-deficient carbonyl group may undergo nucleophilic attack by amines or alcohols, enabling functionalization. For example:

-

Reaction : Oxadiazole + Amine → Substituted oxadiazole-pyrrolidine intermediate.

Cycloaddition Reactions

The thiophene moiety’s aromaticity may participate in Diels-Alder or other cycloaddition reactions with dienophiles (e.g., alkenes or alkynes) .

Oxidative Coupling

Pyrrolidine’s secondary amine may undergo oxidative coupling with carbonyl groups to form the methanone bridge .

Reaction Conditions and Analysis

| Reaction Type | Conditions | Key Reagents | Analytical Methods |

|---|---|---|---|

| Pyrazole synthesis | Acidic/base conditions, reflux | Hydrazine, diketones | NMR, HPLC |

| Oxadiazole cyclization | HCl, heat (120°C) | Amidoximes, ketones | IR, MS |

| Pyrrolidine coupling | Inert atmosphere (N₂), dichloromethane | Amines, carbonyl compounds | TLC, GC-MS |

| Thiophene substitution | DMF, Cu catalyst | Thiophenyl halides | ESI-MS, XRD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally analogous derivatives reported in the literature, focusing on synthesis, physicochemical properties, and bioactivity:

Key Observations:

Structural Complexity and Bioactivity: The target compound’s pyrrolidine-oxadiazole-thiophene scaffold is distinct from analogs like 5c (thienothiophene core) and pyrazolopyrimidine derivatives . Compared to thiazolidinone-dihydropyrazole hybrids (e.g., compounds 3–11), the target lacks sulfur-rich thiazolidinone rings but incorporates a rigid oxadiazole-thiophene system, which may enhance metabolic stability .

Synthetic Methodologies: The target compound likely requires multi-step synthesis, similar to the pyrazolopyrimidine derivative in , which involves amide coupling and cyclization . Reflux in ethanol, as used for 5c and dihydropyrazole-thiazolidinones, is a common strategy for heterocyclic condensation .

Physicochemical Properties :

- High melting points (>300°C) observed in 5c suggest that the target compound may exhibit similar thermal stability due to aromatic stacking and hydrogen bonding .

- The absence of reported solubility data for the target compound limits direct comparisons, though oxadiazole-containing analogs often show moderate solubility in polar aprotic solvents .

Q & A

Q. Q1. What are the typical synthetic routes for preparing (3,5-dimethyl-1H-pyrazol-4-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone?

Methodological Answer: The compound is synthesized via multi-step heterocyclic coupling. A common approach involves:

Pyrazole Core Formation : Reacting 3,5-dimethylpyrazole derivatives with carbonylating agents (e.g., diethyl oxalate) under reflux in ethanol or toluene to form the pyrazole-methanone backbone .

Oxadiazole-Pyrrolidine Assembly : Cyclizing thiophene-containing precursors (e.g., thiophen-2-carboxamide) with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by pyrrolidine functionalization via nucleophilic substitution .

Final Coupling : Combining the pyrazole and oxadiazole-pyrrolidine moieties using coupling reagents like DCC/DMAP in DMF, followed by recrystallization from DMF/EtOH (1:1) .

Key Characterization : IR (C=O at ~1720 cm⁻¹), ¹H/¹³C NMR (pyrazole CH3 at δ ~2.2 ppm, oxadiazole C=N at ~160 ppm), and HPLC for purity validation .

Q. Q2. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural confirmation requires:

- X-ray Crystallography : Resolving bond lengths and angles (e.g., pyrazole-oxadiazole dihedral angles ~15–25°) .

- Spectroscopic Analysis :

- Elemental Analysis : Confirming C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q3. What computational strategies are used to predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Targeting enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) to assess binding affinity. Docking software (AutoDock Vina) evaluates hydrogen bonding between the oxadiazole ring and active-site residues (e.g., Tyr118, His259) .

- ADMET Prediction : Tools like SwissADME predict logP (~3.5) and bioavailability scores (>0.55), indicating moderate lipophilicity and oral absorption .

- QSAR Models : Correlating substituent effects (e.g., thiophene vs. phenyl groups) with antifungal IC₅₀ values .

Q. Q4. How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions often arise from:

- Experimental Variability : Standardize assays (e.g., MIC for antifungal activity) across labs using CLSI guidelines .

- Solubility Issues : Use co-solvents (e.g., 5% DMSO in PBS) to ensure compound dissolution at tested concentrations .

- Metabolite Interference : Conduct LC-MS/MS to identify degradation products (e.g., hydrolyzed oxadiazole intermediates) .

Q. Q5. What strategies optimize the stability of this compound under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. Oxadiazole rings are prone to hydrolysis at pH < 3 .

- Light/Temperature Stability : Store lyophilized samples at –20°C in amber vials to prevent photodegradation .

- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance metabolic stability .

Q. Q6. How is structure-activity relationship (SAR) analysis conducted for derivatives of this compound?

Methodological Answer:

- Substituent Screening : Synthesize analogs with modified thiophene (e.g., 3-thienyl vs. 2-thienyl) or pyrazole (e.g., 3,5-dichloro vs. 3,5-dimethyl) groups .

- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., CYP51 for antifungal activity) .

- 3D-QSAR : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields influencing activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.